1-Bromo-4-fluoro-2-(methoxymethoxy)benzene
Overview
Description
1-Bromo-4-fluoro-2-(methoxymethoxy)benzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Synthesis Analysis
The synthesis of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene involves the reaction of 2-bromo-4-fluoro-phenol with p-toluenesulphonic acid and dimethoxymethane. The mixture is heated under reflux for 16 hours under a soxhlett apparatus charged with freshly dried molecular 4 Å sieves.Molecular Structure Analysis
The molecular formula of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene is C8H8BrFO2 . The InChI code is InChI=1S/C8H8BrFO2/c1-11-5-12-8-4-6 (10)2-3-7 (8)9/h2-4H,5H2,1H3 .Chemical Reactions Analysis
The reaction of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene involves warming the mixture to room temperature and washing with 2M sodium hydroxide. The solvent is then evaporated under vacuum to yield the title compound.Physical And Chemical Properties Analysis
The molecular weight of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene is 235.05 g/mol . It has a topological polar surface area of 18.5 Ų . The compound has a complexity of 134 .Scientific Research Applications
- Pharmaceuticals : It is used as a precursor to some pharmaceuticals .
- Agrochemicals : It serves as an intermediate in the synthesis of agrochemicals .
- Organic Synthesis : It is used in organic synthesis .
- Suzuki-Miyaura Coupling : It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
- Pharmaceuticals : These compounds can serve as precursors to some pharmaceuticals .
- Agrochemicals : They can be used as intermediates in the synthesis of agrochemicals .
- Organic Synthesis : They are used in organic synthesis .
- Suzuki-Miyaura Coupling : “1-Bromo-4-fluorobenzene” is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
- Biochemical Reagent : “2-Bromo-4-fluoro-1-methoxybenzene” can be used as a biochemical reagent for life science related research .
properties
IUPAC Name |
1-bromo-4-fluoro-2-(methoxymethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYINJCPFBLKYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445423 | |
Record name | 1-bromo-4-fluoro-2-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-2-(methoxymethoxy)benzene | |
CAS RN |
162269-78-5 | |
Record name | 1-bromo-4-fluoro-2-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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